An In-depth Technical Guide to the Chemical Properties of (6E)-3,7-dimethylnona-1,6-dien-3-ol
An In-depth Technical Guide to the Chemical Properties of (6E)-3,7-dimethylnona-1,6-dien-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (6E)-3,7-dimethylnona-1,6-dien-3-ol, a monoterpenoid alcohol. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and relevant biological activities.
Core Chemical Properties
(6E)-3,7-dimethylnona-1,6-dien-3-ol, also known by its common synonym ethyl linalool (B1675412), is a colorless to light yellow liquid.[1][2] It is recognized for its fresh, floral aroma reminiscent of bergamot and lavender.[3] This compound is soluble in organic solvents such as alcohols, ethers, and esters, but insoluble in water.[2]
Quantitative Data Summary
The key physicochemical properties of (6E)-3,7-dimethylnona-1,6-dien-3-ol are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | (6E)-3,7-dimethylnona-1,6-dien-3-ol | [4] |
| Synonyms | Ethyl linalool, 3,7-dimethyl-1,6-nonadien-3-ol | [1][4] |
| CAS Number | 10339-55-6 | [4][5] |
| Molecular Formula | C₁₁H₂₀O | [1][4][5] |
| Molecular Weight | 168.28 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 244.1°C at 760 mmHg; 132°C at 86 Torr | [1][2][6] |
| Flash Point | 90.9°C | [1] |
| Density | 0.857 g/cm³ | [1] |
| Refractive Index | 1.4603 at 25°C | [6] |
Toxicological and Safety Profile
(6E)-3,7-dimethylnona-1,6-dien-3-ol is classified as a combustible liquid and is reported to cause skin irritation and serious eye irritation.[6][7] It may also cause an allergic skin reaction.[4][5][6] The acute toxicity is considered low, with oral LD50 in rats and dermal LD50 in rabbits both exceeding 5 g/kg.[2][6]
| Safety and Toxicity Data | Value | Reference |
| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H317 (May cause an allergic skin reaction) | [4][5][6][7] |
| Acute Oral LD50 (Rat) | > 5 g/kg | [2][6] |
| Acute Dermal LD50 (Rabbit) | > 5 g/kg | [2][6] |
| Ecotoxicity (Daphnia magna) | EC50 (48h, immobilization): 38 mg/L | [7] |
| Ecotoxicity (Green algae) | EC50 (72h, growth inhibition): 80 mg/L | [7] |
| Biodegradability | Readily biodegradable (72% in 28 days) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to determine the properties of (6E)-3,7-dimethylnona-1,6-dien-3-ol.
Boiling Point Determination (Capillary Method)
This method is a standard micro-technique for determining the boiling point of a liquid.
-
Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[1]
-
Heating: The fusion tube assembly is attached to a thermometer and heated slowly and uniformly in a Thiele tube or an aluminum block.[1][8]
-
Observation: The temperature is recorded when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This temperature corresponds to the boiling point of the liquid.[1]
-
Confirmation: The heat source is removed, and the temperature is noted again when the liquid just begins to enter the capillary tube. An accurate determination is typically the average of these two temperatures.
Caption: Workflow for Boiling Point Determination.
Acute Toxicity Testing: OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test)
This test assesses the acute toxicity of a substance to freshwater invertebrates.
-
Test Organisms: Juvenile Daphnia magna, less than 24 hours old, are used.[5][6]
-
Test Solutions: A series of at least five geometrically spaced concentrations of the test substance are prepared in a suitable medium. A control group with no test substance is also included.[5][9]
-
Exposure: At least 20 daphnids, divided into four replicates of five, are exposed to each test concentration and the control for 48 hours under static or semi-static conditions.[6][10] No feeding occurs during the test.[5]
-
Endpoint: Immobilisation (the inability to swim within 15 seconds after gentle agitation) is observed and recorded at 24 and 48 hours.[5][11]
-
Data Analysis: The results are used to calculate the 48-hour EC50 (the concentration that immobilizes 50% of the daphnids), along with the No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC).[5][11]
Caption: OECD 202 Experimental Workflow.
Biodegradability Testing: OECD Test Guideline 301B (CO₂ Evolution Test)
This test evaluates the ready biodegradability of a chemical substance by aerobic microorganisms.
-
Setup: The test substance is added to a mineral medium inoculated with a mixed population of microorganisms (e.g., from activated sludge).[12]
-
Aeration: The solution is aerated with CO₂-free air. As the microorganisms biodegrade the test substance, they produce carbon dioxide.[12]
-
CO₂ Trapping: The evolved CO₂ is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide.[12]
-
Quantification: The amount of trapped CO₂ is measured by titration of the remaining hydroxide or by using an inorganic carbon analyzer.[12]
-
Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount based on the carbon content of the test substance. A substance is considered readily biodegradable if it reaches at least 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.[13]
Biological Activity and Potential Applications
While (6E)-3,7-dimethylnona-1,6-dien-3-ol is primarily used in the fragrance and flavor industry, related monoterpenes, particularly its isomer linalool, have been investigated for a range of biological activities. These studies provide a basis for exploring the potential of ethyl linalool in drug development.
Cytotoxic and Antioxidant Properties
Linalool has demonstrated cytotoxic effects against various cancer cell lines.[14] Studies suggest that these effects may be mediated through the induction of apoptosis and the activation of antitumor immunity.[14] For instance, linalool has been shown to stimulate the secretion of several cytokines, including IFN-γ, IL-2, and TNF-α, which are indicative of a Th1 cellular immune response.[14]
Additionally, many monoterpenes exhibit antioxidant activities by scavenging free radicals.[15] The antioxidant capacity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[16][17][18]
In Vitro Cytotoxicity Assay (MTT Assay) Workflow
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate and incubated to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound, (6E)-3,7-dimethylnona-1,6-dien-3-ol, and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[2][19]
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[20]
Caption: Workflow of an MTT Cytotoxicity Assay.
This guide provides foundational data and methodologies for the study of (6E)-3,7-dimethylnona-1,6-dien-3-ol. Further research into its specific biological mechanisms and signaling pathways is warranted to fully elucidate its potential in therapeutic applications.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. fraterworks.com [fraterworks.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 6. oecd.org [oecd.org]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. byjus.com [byjus.com]
- 9. eurofins.it [eurofins.it]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. shop.fera.co.uk [shop.fera.co.uk]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. smithers.com [smithers.com]
- 14. researchgate.net [researchgate.net]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
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- 19. merckmillipore.com [merckmillipore.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
